2-Amino-3,5-dihydro-4H-imidazol-4-one

Overview

Description

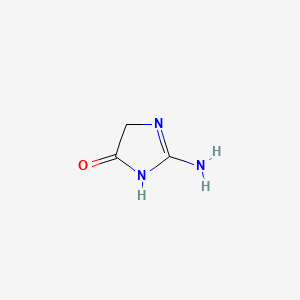

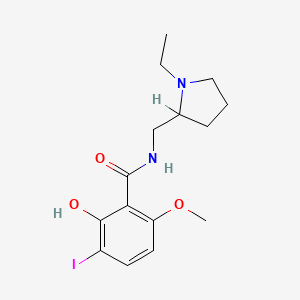

2-Amino-3,5-dihydro-4H-imidazol-4-one is an organic compound with the molecular formula C3H5N3O. It is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is a derivative of imidazole and is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and natural products .

Mechanism of Action

Target of Action

2-Amino-3,5-dihydro-4H-imidazol-4-one, also known as Glycocyamidine, is an important scaffold for a variety of applications, including natural products, medicine, and agriculture . It is found naturally occurring in the body as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

Mode of Action

For example, it is involved in the post-translational modifications of several amino acids .

Biochemical Pathways

The compound is involved in a variety of biochemical pathways. It is found as advanced glycation end products (AGE), which are proteins or lipids that become glycated as a result of exposure to sugars . It is also involved in the post-translational modifications of several amino acids .

Pharmacokinetics

It is known that it is soluble in water, methanol, and ethanol , which suggests that it may be well-absorbed in the body. Its stability at room temperature also suggests that it may have good bioavailability .

Result of Action

It is known that it is involved in a variety of biochemical processes, including the post-translational modifications of several amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be stable at room temperature but can decompose at high temperatures . Therefore, the environment in which it is stored and used can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

2-Amino-1,5-dihydro-4H-imidazol-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of advanced glycation end products (AGEs), which are post-translational modifications of proteins . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects highlight the compound’s potential in therapeutic applications and its role in cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Amino-1,5-dihydro-4H-imidazol-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression, further influencing cellular functions . Understanding these molecular interactions is crucial for developing targeted therapies and elucidating the compound’s role in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . These temporal changes are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-Amino-1,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of the compound can cause cellular stress and damage . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-Amino-1,5-dihydro-4H-imidazol-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound is a key intermediate in the synthesis of certain amino acids and derivatives

Transport and Distribution

The transport and distribution of 2-Amino-1,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for developing targeted delivery systems and optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Amino-1,5-dihydro-4H-imidazol-4-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and developing targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dihydro-4H-imidazol-4-one can be achieved through several methods. One common approach involves the reaction of benzylamine with cyanate ester in an appropriate solvent. The reaction mixture is then treated with excess ammonia and a catalyst, followed by heating for a specific period. The product is obtained through crystallization, washing, and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolones with different substitution patterns.

Reduction: Reduction reactions can yield dihydroimidazolones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted imidazolones, dihydroimidazolones, and other derivatives with functional groups introduced through substitution reactions .

Scientific Research Applications

2-Amino-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its role in post-translational modifications and as a component of advanced glycation end products.

Medicine: It has potential therapeutic applications, including as a proteasome modulator and in the development of novel drugs.

Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

2-Amino-3,5-dihydro-4H-imidazol-4-one can be compared with other similar compounds, such as:

Imidazol-2-ones: These compounds have the carbonyl group at a different position on the ring, leading to distinct chemical properties and reactivity.

Dihydroimidazolones: These are reduced forms of imidazolones and exhibit different chemical behavior.

Substituted Imidazolones: Compounds with various functional groups attached to the imidazole ring, offering diverse applications in different fields.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

2-amino-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-3-5-1-2(7)6-3/h1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJILJOXAHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198309 | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-86-6 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,5-dihydro-4H-imidazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of glycocyamidine?

A1: Glycocyamidine has a molecular formula of C3H5N3O and a molecular weight of 115.11 g/mol.

Q2: What are the key spectroscopic features of glycocyamidine?

A2: Glycocyamidine exhibits characteristic 13C NMR chemical shifts, particularly for the carbonyl carbon, which appears above 190 ppm in its neutral form and shifts upfield to the mid-to-lower 170s upon protonation. [, ] This significant shift provides valuable information about the protonation state of the glycocyamidine moiety.

Q3: How does protonation affect the 13C NMR spectrum of glycocyamidine?

A3: Protonation induces significant upfield shifts in the 13C NMR spectrum of glycocyamidine. The guanidine (N-C=N) carbon shifts upfield by approximately 12 ppm, while the carbonyl (C=O) carbon shows a more pronounced upfield shift of about 17 ppm. [, ]

Q4: Can you describe a novel synthesis of glycocyamidines?

A4: One method involves reacting aziridinones with thiourea. [, ] This reaction produces glycocyamidines specifically substituted at positions 1 and 5. These glycocyamidines can be further transformed into hydantoins.

Q5: How can glycocyamidines be synthesized under solvent-free conditions?

A5: Glycocyamidines can be efficiently synthesized under solvent-free conditions at room temperature by reacting benzil with either semicarbazide or biuret. [, ] This method leads to moderate to excellent yields of hydantoins, thiohydantoins, and glycocyamidines.

Q6: What is the role of oxalyl chloride in the synthesis of tricyclic glycocyamidine 8?

A7: Oxalyl chloride plays a crucial role in converting intermediate 7 to the tricyclic glycocyamidine 8. [] This transformation involves a net expulsion of methylmercaptan, leading to the formation of the desired tricyclic ring system.

Q7: What is the significance of the deoxygenation of C5 in compound 14a?

A8: Treating compound 14a with lithium amidotrihydroborate (LAB) selectively deoxygenates C5, leading to the formation of an intermediate with characteristics consistent with an alkylidene aminoimidazoline (compound 15). [, ] This transformation is crucial for further elaboration towards the axinellamine ring system.

Q8: Are there any notable stability issues with glycocyamidine derivatives?

A9: Some glycocyamidine derivatives, such as the novel compounds 2096A and 2096B isolated from Streptomyces sp. IM 2096, have shown instability at room temperature. [] These compounds, which are diastereomers and potentially interconvertible, partially decompose into 2-methyl-fervenulone (MSD-92) and glycocyamidine.

Q9: What is the biological significance of glycocyamidine-containing compounds?

A10: Glycocyamidine is a structural component of several marine sponge alkaloids, including hymenialdisine. [, ] These alkaloids exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), making them promising candidates for drug development targeting diseases like cancer, Alzheimer's disease, and diabetes.

Q10: Can you elaborate on the kinase inhibitory activity of hymenialdisine and its analogues?

A11: Hymenialdisine and its analogues, which feature a pyrrolo[2,3-c]azepin-8-one ring system with either a 2-aminoimidazole or a glycocyamidine appendage, act as potent competitive kinase inhibitors. [, ] They bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Q11: How can glycocyamidine and related compounds be analyzed?

A12: Paper chromatography, coupled with either the Jaffe reagent (alkaline picrate) or the Voges-Proskauer reaction (alkaline diacetyl), provides a reliable method for identifying and quantifying creatine, creatinine, glycocyamidine, and glycocyamine. [] This technique allows for the independent determination of creatine and creatinine, offering an advantage over conventional differential methods.

Q12: What is the role of ion-exchange thin-layer chromatography in analyzing guanidino compounds?

A13: Ion-exchange thin-layer chromatography, particularly using cation-exchange resins and a 0.12 M sodium citrate buffer (pH 5.2), effectively separates various guanidino compounds, including glycocyamidine. [] This technique is particularly useful for analyzing complex mixtures containing multiple guanidino compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)

![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)